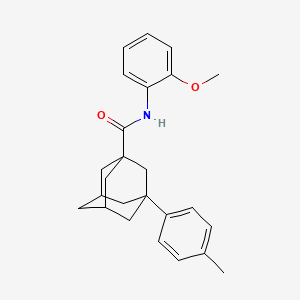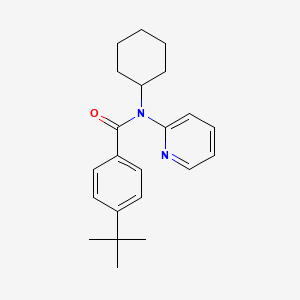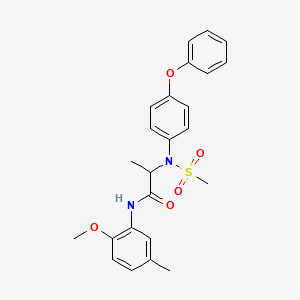
N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves complex chemical reactions, often starting from adamantane or its derivatives. These processes may include the formation of polyamides from adamantane derivatives through polycondensation with various dicarboxylic acids, showcasing the versatility and potential for creating materials with desirable mechanical and thermal properties (Chern, Lin, & Kao, 1998).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the configuration and electronic properties of adamantane derivatives. Studies have utilized these methods to elucidate the crystalline structure and predict the reactivity and stability of similar compounds, providing insights into their molecular geometry, bond lengths, angles, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, influenced by their unique adamantyl core. These reactions include condensations, cycloadditions, and modifications of functional groups, leading to a wide range of products with diverse chemical properties. The reactivity of these compounds is often studied through their synthesis and subsequent transformations, providing valuable information on their chemical behavior and potential applications (Liaw & Liaw, 1999).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, tensile strength, glass transition temperature, and thermal stability, are critical for their application in materials science. These properties are determined by the molecular structure and composition of the compounds. For instance, polyamides derived from adamantane have shown good solubility in common organic solvents and high thermal stability, making them suitable for various industrial applications (Chern, Shiue, & Kao, 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-17-7-9-20(10-8-17)24-12-18-11-19(13-24)15-25(14-18,16-24)23(27)26-21-5-3-4-6-22(21)28-2/h3-10,18-19H,11-16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVKNZCPZTFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)
![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4022792.png)
![1-[3-(2-thienylthio)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4022803.png)
![N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4022810.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4022816.png)
![1-sec-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022832.png)
![N-[3-(2-furyl)-3-phenylpropyl]-N-(4-isopropoxybenzyl)-2-furamide](/img/structure/B4022834.png)


![N-{2-[(4-biphenylylcarbonyl)amino]benzoyl}methionine](/img/structure/B4022853.png)
![3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4022857.png)
